

# A Comparative Spectroscopic Guide to 3-Bromo-5-ethoxypyridine and Its Analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine

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WEST CHESTER, PA – December 24, 2025 – This guide provides a detailed spectroscopic comparison of **3-Bromo-5-ethoxypyridine** and its key derivatives, 3-Bromo-5-methoxypyridine and 3-Bromo-5-hydroxypyridine. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for researchers engaged in the synthesis, identification, and application of these versatile heterocyclic compounds in medicinal chemistry and materials science.

The substitution pattern on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic characteristics of these molecules. This guide aims to elucidate these structure-property relationships through the systematic presentation and analysis of experimental data.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-5-ethoxypyridine** and its methoxy and hydroxy analogues. The subtle shifts and patterns observed are indicative of the electronic effects imparted by the different substituents at the C-5 position.

### <sup>1</sup>H NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectra are characterized by three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, and C-6 positions of the pyridine ring. The chemical shifts are sensitive to the electron-donating nature of the C-5 substituent.

| Compound                     | Solvent           | $\delta$ H-2 (ppm) | $\delta$ H-4 (ppm) | $\delta$ H-6 (ppm) | $\delta$ Other (ppm)  |
|------------------------------|-------------------|--------------------|--------------------|--------------------|---|
| 3-Bromo-5-ethoxypyridine     | $\text{CDCl}_3$   | 8.25 (d)           | 7.38 (t)           | 8.29 (d)           | 4.09 (q, -<br>$\text{OCH}_2\text{CH}_3$ ),<br>1.45 (t, -<br>$\text{OCH}_2\text{CH}_3$ ) |
| 3-Bromo-5-methoxypyridine[1] | $\text{CDCl}_3$   | 8.24 (d)           | 7.36 (dd)          | 8.28 (d)           | 3.86 (s, -<br>$\text{OCH}_3$ )[1]   |
| 3-Bromo-5-hydroxypyridine[2] | $\text{DMSO}-d_6$ | 8.12-8.15 (m)      | 7.40 (t)           | 8.12-8.15 (m)      | 10.47 (s, br, -<br>$\text{OH}$ )[2]   |

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR data reveals the influence of the C-5 substituent on the carbon skeleton of the pyridine ring. The electronegativity of the oxygen atom in the alkoxy and hydroxyl groups results in a downfield shift for the C-5 carbon.

| Compound                  | Solvent             | $\delta$ C-2 (ppm) | $\delta$ C-3 (ppm) | $\delta$ C-4 (ppm) | $\delta$ C-5 (ppm) | $\delta$ C-6 (ppm) | $\delta$ Other (ppm)                                |
|---------------------------|---------------------|--------------------|--------------------|--------------------|--------------------|--------------------|---|
| 3-Bromo-5-ethoxypyridine  | CDCl <sub>3</sub>   | 143.9              | 119.0              | 125.1              | 155.8              | 140.2              | 64.9 (-OCH <sub>2</sub> ), 14.6 (-CH <sub>3</sub> ) |
| 3-Bromo-5-methoxypyridine | CDCl <sub>3</sub>   | 143.5              | 118.7              | 125.5              | 156.2              | 140.5              | 56.0 (-OCH <sub>3</sub> )                           |
| 3-Bromo-5-hydroxypyridine | DMSO-d <sub>6</sub> | 141.2              | 119.5              | 126.8              | 155.0              | 138.7              | -   |

## Infrared (IR) Spectroscopic Data

The IR spectra provide valuable information regarding the functional groups present in the molecules. Key absorptions include C-H, C=C, and C-N stretching vibrations of the pyridine ring, as well as characteristic bands for the ether and hydroxyl functionalities.

| Compound                  | Key Absorption Bands (cm <sup>-1</sup> )   |
|---------------------------|--|
| 3-Bromo-5-ethoxypyridine  | ~3080 (Ar C-H), ~2980 (Alkyl C-H), ~1560 (C=C/C=N), ~1230 (Asym. C-O-C), ~1040 (Sym. C-O-C), ~850 (C-Br) |
| 3-Bromo-5-methoxypyridine | ~3070 (Ar C-H), ~2950 (Alkyl C-H), ~1565 (C=C/C=N), ~1225 (Asym. C-O-C), ~1030 (Sym. C-O-C), ~845 (C-Br) |
| 3-Bromo-5-hydroxypyridine | ~3200 (br, O-H), ~3060 (Ar C-H), ~1570 (C=C/C=N), ~1210 (C-O), ~860 (C-Br)                               |

## Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compounds. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.

| Compound                                       | Molecular Formula                  | Molecular Weight | [M] <sup>+</sup> / [M+H] <sup>+</sup> (m/z) | Key Fragments (m/z)                                     |
|--|------------------------------------|------------------|---|---|
| 3-Bromo-5-ethoxypyridine                       | C <sub>7</sub> H <sub>8</sub> BrNO | 202.05           | 201/203                                     | 173/175 (-C <sub>2</sub> H <sub>4</sub> ),<br>122 (-Br) |
| 3-Bromo-5-methoxypyridine[ <a href="#">1</a> ] | C <sub>6</sub> H <sub>6</sub> BrNO | 188.02           | 187/189,<br>188/190[ <a href="#">1</a> ]    | 158/160 (-CHO),<br>108 (-Br)                            |
| 3-Bromo-5-hydroxypyridine[ <a href="#">2</a> ] | C <sub>5</sub> H <sub>4</sub> BrNO | 174.00           | 173/175,<br>174/176[ <a href="#">2</a> ]    | 145/147 (-CO),<br>94 (-Br)                              |

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated solvent (CDCl<sub>3</sub> or DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

### Infrared (IR) Spectroscopy

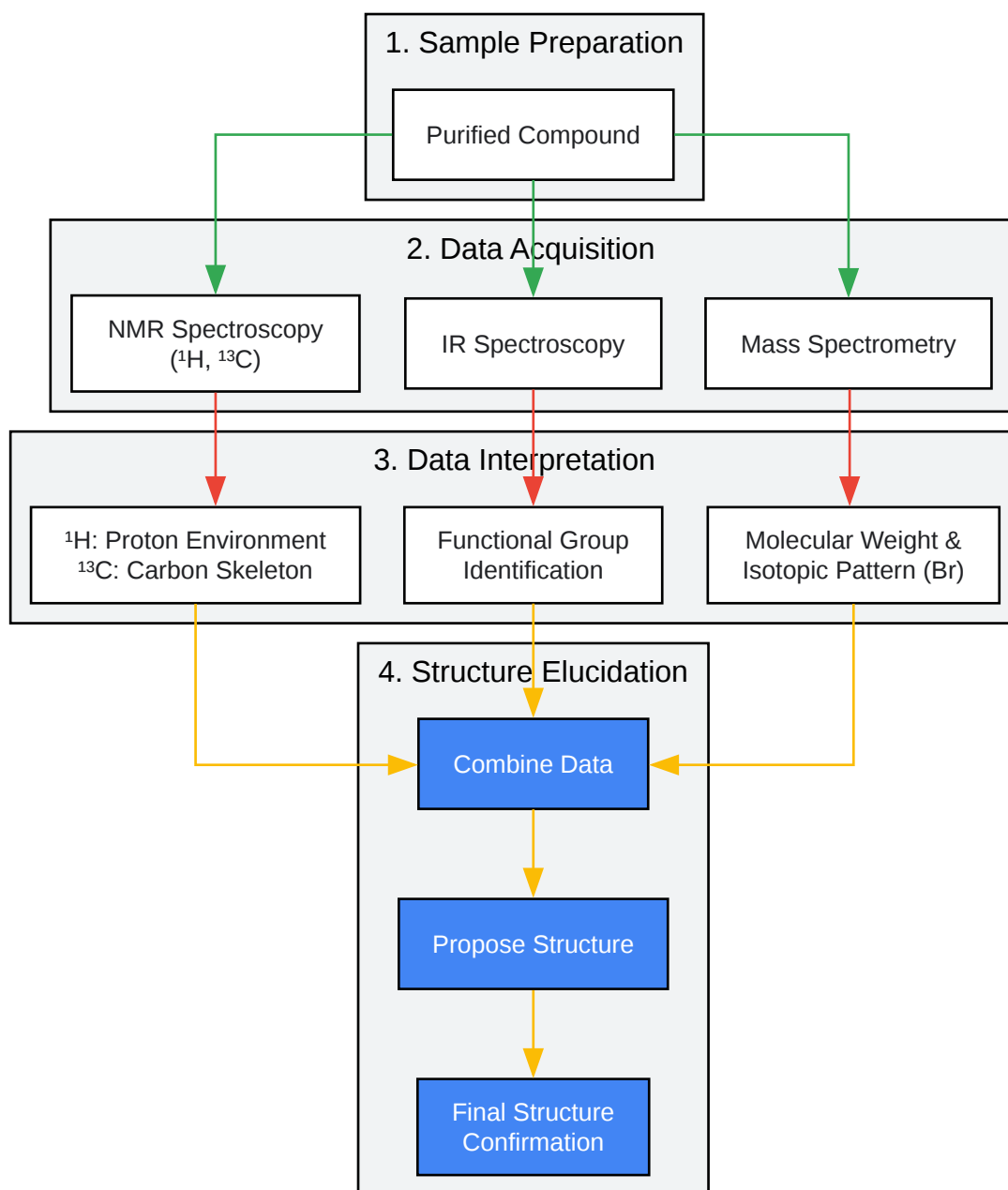
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-600 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Low-resolution mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly or via a gas chromatograph. The resulting mass spectra show the molecular ion peak and characteristic fragmentation patterns.

## Workflow for Spectroscopic Analysis

The structural elucidation of novel pyridine derivatives follows a logical and systematic workflow. The process begins with sample purification and preparation, followed by data acquisition using various spectroscopic techniques. The interpretation of the combined data allows for the unambiguous determination of the molecular structure.



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General workflow for spectroscopic analysis of organic compounds.

This guide serves as a practical reference for the spectroscopic characterization of **3-bromo-5-ethoxypyridine** and related compounds. The presented data and protocols are intended to support the ongoing research and development efforts within the scientific community.

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## References

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- 2. Page loading... [wap.guidechem.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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